1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S2/c1-17-8-13(14-10-17)22(19,20)16-7-12(11-3-6-21-9-11)18-5-2-4-15-18/h2-6,8-10,12,16H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMAWTKCIMJXHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-imidazole-4-sulfonamide is a novel organic molecule that integrates multiple pharmacologically relevant moieties, including pyrazole and thiophene. These structural features suggest a potential for diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Molecular Structure
The molecular formula of the compound is . The structural components are outlined as follows:
| Component | Description |
|---|---|
| Pyrazole | Contributes to the compound's pharmacological properties. |
| Thiophene | Enhances reactivity and potential biological interactions. |
| Imidazole | Imparts additional stability and bioactivity. |
| Sulfonamide | Known for its role in antibacterial activity. |
Biological Activity Overview
Research has identified several key biological activities associated with this compound:
Antimicrobial Activity
The integration of thiophene and pyrazole rings has been linked to significant antimicrobial properties. In vitro studies have shown that derivatives of this compound exhibit effective inhibition against various pathogens.
- Antibacterial Efficacy :
- Against Staphylococcus aureus and Escherichia coli, the minimum inhibitory concentrations (MICs) ranged from 8 to 32 µg/mL .
- Antifungal Activity :
- Demonstrated antifungal efficacy against Candida albicans, with an MIC of 16 µg/mL .
Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell-based assays.
Case Studies
-
Study on Antimicrobial Potency :
A study conducted by Mohamed et al. evaluated a series of thiophene-bearing pyrazole derivatives, including our compound. Results indicated that some derivatives exhibited MIC values as low as 0.22 µg/mL , showcasing their potential against multidrug-resistant (MDR) pathogens . -
Anti-inflammatory Mechanism :
Another study focused on the inhibition of NF-κB/AP-1 signaling pathways, revealing that compounds similar to the one significantly reduced inflammatory responses in vitro, with IC50 values below 50 µM .
Pharmacokinetics
Understanding the pharmacokinetic properties is crucial for assessing therapeutic efficacy:
- Absorption and Bioavailability : The presence of sulfonamide groups enhances solubility, potentially improving absorption rates.
- Metabolism : Initial studies suggest that metabolic pathways may involve cytochrome P450 enzymes, which could affect the bioactivation of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene Substitution Variations
Compound A : 1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide (CAS 1797237-21-8)
- Key Differences : The thiophene ring is substituted at the 2-position instead of the 3-position.
- Impact : Thiophen-2-yl substitution may alter steric and electronic interactions with biological targets compared to the 3-isomer. For example, the 2-substitution could influence π-stacking efficiency or binding pocket compatibility in enzyme inhibition .
- Molecular Data :
| Property | Target Compound | Compound A |
|---|---|---|
| Molecular Formula | C₁₃H₁₅N₅O₂S₂ | C₁₃H₁₅N₅O₂S₂ |
| Molecular Weight | 337.4 (estimated) | 337.4 |
| Thiophene Substitution | 3-position | 2-position |
Urea vs. Sulfonamide Derivatives
Compound B : 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 2034495-64-0)
- Key Differences : The sulfonamide group is replaced by a urea moiety, and an additional 2-(trifluoromethyl)phenyl group is present.
- Impact: Urea derivatives typically exhibit stronger hydrogen-bonding capacity but may have reduced metabolic stability compared to sulfonamides.
- Molecular Data :
| Property | Target Compound | Compound B |
|---|---|---|
| Molecular Formula | C₁₃H₁₅N₅O₂S₂ | C₁₇H₁₅F₃N₄OS |
| Molecular Weight | ~337.4 | 380.4 |
| Functional Group | Sulfonamide | Urea |
Nitroimidazole Derivatives with Thiophen-3-yl Groups
Compound C : 2-methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole (5b, from )
- Key Differences : Incorporates a nitro group at the 5-position of the imidazole and an ethoxy linker instead of a sulfonamide.
- Impact : The nitro group confers electrophilic reactivity, often associated with antibacterial or antiparasitic activity. The ethoxy linker may reduce steric hindrance compared to the bulkier sulfonamide group .
Pyrrole Carboxamide Analogues
Compound D : 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (41, from )
- Key Differences : Pyrrole core instead of imidazole; carboxamide replaces sulfonamide.
- The trifluoromethylpyridine moiety enhances aromatic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
